Flucarbazone

Description

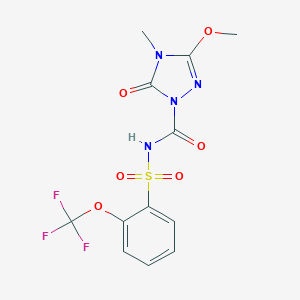

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O6S/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15/h3-6H,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINFBXXYGUODAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043979 | |

| Record name | Flucarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145026-88-6 | |

| Record name | Flucarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145026-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucarbazone [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145026886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-1-carboxamide, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Flucarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWW96W33R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flucarbazone's Mode of Action as an Acetolactate Synthase (ALS) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flucarbazone is a potent herbicide belonging to the sulfonylaminocarbonyltriazolinone (SCT) chemical class. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides an in-depth analysis of the biochemical mechanism of this compound, detailing its interaction with the ALS enzyme, summarizing key quantitative data on its inhibitory activity, and outlining the experimental protocols used to characterize its mode of action.

Introduction to this compound and its Target: Acetolactate Synthase (ALS)

This compound-sodium is a selective, post-emergence herbicide used for the control of grass weeds in cereal crops[1][2]. Its molecular target is Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[3][4]. This enzyme (EC 2.2.1.6) is pivotal for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and overall plant growth[5][6]. As this pathway is absent in animals, ALS inhibitors like this compound exhibit low mammalian toxicity[4].

This compound is a member of the Group 2 herbicides (WSSA classification), which are characterized by their inhibition of the ALS enzyme[5]. The inhibition of ALS by this compound leads to a deficiency in essential amino acids, which in turn halts cell division and plant growth, ultimately resulting in plant death[5][6].

Biochemical Mechanism of Action

The primary mode of action of this compound is the inhibition of the ALS enzyme. This inhibition prevents the synthesis of essential branched-chain amino acids.

The Branched-Chain Amino Acid Biosynthesis Pathway

The biosynthesis of valine, leucine, and isoleucine begins with the condensation of two pyruvate molecules (for valine and leucine) or one pyruvate and one α-ketobutyrate molecule (for isoleucine), a reaction catalyzed by ALS[5]. The inhibition of this first committed step disrupts the entire pathway.

Interaction with the ALS Enzyme

Structural studies of ALS in complex with various inhibitors, including those from the SCT family, have revealed that these herbicides do not bind directly to the active site but rather to a channel leading to it[7]. By occupying this channel, this compound physically blocks the substrate (pyruvate or α-ketobutyrate) from accessing the active site, thereby preventing the enzymatic reaction from occurring. The binding of SCT herbicides like this compound is known to be tight and can induce conformational changes in the enzyme[7].

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound as an ALS inhibitor has been quantified through various studies, primarily focusing on the concentration required to inhibit enzyme activity by 50% (IC50) and the dose required to reduce plant growth by 50% (GR50).

| Parameter | Population | Species | Value | Reference |

| IC50 | Susceptible (S) | Bromus japonicus | 1.3 × 10⁻² µM | [8] |

| IC50 | Resistant (R) | Bromus japonicus | 1.9 µM | [8] |

| GR50 | Susceptible (S) | Avena fatua | 8.18 g ai ha⁻¹ | [4] |

| GR50 | Resistant (R) | Avena fatua | 47.91 g ai ha⁻¹ | [4] |

| GR50 | Susceptible (S) | Bromus japonicus | 14.5 g ai ha⁻¹ | [8] |

| GR50 | Resistant (R) | Bromus japonicus | 1900.3 g ai ha⁻¹ | [8] |

Table 1: Summary of Quantitative Data for this compound Inhibition

Experimental Protocols

The characterization of this compound's mode of action relies on specific experimental methodologies to assess its impact on both the whole plant and the isolated enzyme.

Whole-Plant Dose-Response Assay

This assay determines the herbicidal effectiveness of this compound on a whole-plant level.

Protocol:

-

Plant Cultivation: Seeds of the target weed species are planted in pots containing a suitable growth medium and grown under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

Herbicide Application: At a specific growth stage (e.g., two- to three-leaf stage), plants are treated with a range of this compound-sodium concentrations. A control group is treated with a blank formulation.

-

Evaluation: After a set period (e.g., 21 days), the above-ground biomass of each plant is harvested, dried, and weighed.

-

Data Analysis: The fresh or dry weight is expressed as a percentage of the untreated control. A log-logistic regression model is used to calculate the GR50 value, which is the herbicide dose causing a 50% reduction in plant growth.

In Vitro ALS Enzyme Activity Assay

This assay directly measures the inhibitory effect of this compound on the activity of the isolated ALS enzyme.

Protocol:

-

Enzyme Extraction: Young leaf tissue from the target plant is harvested and frozen in liquid nitrogen. The tissue is then ground to a fine powder and homogenized in an extraction buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and dithiothreitol). The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.

-

Enzyme Assay: The reaction mixture contains the enzyme extract, reaction buffer, and varying concentrations of this compound-sodium. The reaction is initiated by the addition of the substrate, pyruvate.

-

Quantification of Product: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 60 minutes at 35°C) and is then stopped by the addition of acid (e.g., H₂SO₄). The acetolactate produced is decarboxylated to acetoin by heating.

-

Colorimetric Detection: The acetoin is quantified colorimetrically by adding creatine and α-naphthol, which form a colored complex that can be measured spectrophotometrically at 530 nm.

-

Data Analysis: The enzyme activity is expressed as a percentage of the control (no herbicide). The IC50 value, the herbicide concentration that inhibits 50% of the ALS activity, is determined by fitting the data to a log-logistic dose-response curve.

Mechanisms of Resistance to this compound

The intensive use of ALS inhibitors has led to the evolution of resistant weed populations. Resistance to this compound can occur through two primary mechanisms:

-

Target-Site Resistance (TSR): This involves mutations in the ALS gene that alter the enzyme's structure, reducing the binding affinity of this compound. For example, a Pro-197-Ser mutation has been identified in Bromus japonicus populations resistant to this compound[8].

-

Non-Target-Site Resistance (NTSR): This mechanism involves enhanced metabolism of the herbicide by enzymes such as cytochrome P450 monooxygenases, which detoxify the this compound molecule before it can reach the target ALS enzyme[4].

Conclusion

This compound is a highly effective herbicide that functions by inhibiting the acetolactate synthase enzyme, a key component in the biosynthesis of essential branched-chain amino acids in plants. Its specific mode of action provides a clear rationale for its herbicidal activity and its low toxicity to non-target organisms. Understanding the biochemical interactions, quantitative inhibitory parameters, and the experimental methodologies used to study this compound is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. The data and protocols presented in this guide offer a comprehensive technical resource for professionals in the fields of agricultural science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H11F3N4O6S | CID 3081367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of resistance mechanisms to this compound-sodium in wild oat (Avena fatua L.) from China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 7. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pro-197-Ser Mutation and Cytochrome P450-Mediated Metabolism Conferring Resistance to this compound-Sodium in Bromus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

Flucarbazone-sodium: A Technical Guide to its Chemical Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is a selective, post-emergence herbicide used for the control of grass and some broadleaf weeds in cereal crops.[1][2] It belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates.[3] The active ingredient, this compound, is typically used as its sodium salt to enhance its solubility in water for formulation purposes.[4] This technical guide provides an in-depth overview of the chemical synthesis, properties, mode of action, and analytical methods for this compound-sodium.

Chemical Synthesis

The synthesis of this compound-sodium can be achieved through the reaction of 4-methyl-4,5-dihydro-3-methoxy-5-oxotriazole with 2-(trifluoromethoxy)phenyl sulfamoyl chloride.[5] A more detailed multi-step commercial synthesis process has also been described.[1] This process begins with the formation of the triazole core, followed by the construction of the sulfonylurea bridge and subsequent salt formation.

A general workflow for the synthesis of this compound-sodium is outlined below:

Caption: General workflow for the chemical synthesis of this compound-sodium.

Chemical and Physical Properties

This compound-sodium is a colorless, crystalline, and odorless powder.[5] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀F₃N₄NaO₆S | [5] |

| Molar Mass | 418.28 g/mol | [5] |

| Melting Point | 200 °C (decomposes) | [1][5] |

| Vapor Pressure | 1 x 10⁻¹⁰ mm Hg at 20 °C | [5] |

| pKa | 1.9 | [5] |

| Water Solubility | 44 g/L at 20 °C (pH 9) | [5] |

| Solubility in Organic Solvents (g/L at 20°C) | [6] | |

| - Dimethylsulfoxide | 250 | [6] |

| - Poly(ethylene glycol) | 48 | [6] |

| - Acetonitrile | 6.4 | [6] |

| - 2-Propanol | 0.27 | [6] |

| - Xylene | <0.1 | [6] |

Mode of Action

This compound-sodium is an acetolactate synthase (ALS) inhibitor.[2][5] ALS, also known as acetohydroxyacid synthase (AHAS), is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[1][2] By inhibiting this enzyme, this compound-sodium disrupts protein synthesis in susceptible plants, leading to cessation of growth and eventual death.[6] The herbicide is absorbed through both the roots and foliage and is translocated within the plant.[1][2][4]

The following diagram illustrates the inhibition of the branched-chain amino acid synthesis pathway by this compound-sodium.

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound-sodium.

Toxicological Profile

This compound-sodium exhibits low acute toxicity via oral, dermal, and inhalation routes.[7] It is classified as a slight eye irritant but is not a skin irritant or a dermal sensitizer.[7][8] Studies have not shown evidence of carcinogenicity, mutagenicity, or reproductive toxicity.[7][8]

| Toxicity Endpoint | Result | Reference |

| Acute Oral LD50 (rat) | > 5000 mg/kg | [8] |

| Acute Dermal LD50 (rat) | > 5000 mg/kg | [8] |

| Acute Inhalation LC50 (rat) | > 2.08 mg/L | [8] |

| Eye Irritation (rabbit) | Slightly irritating | [7] |

| Skin Irritation | Non-irritating | [7] |

| Dermal Sensitization | Not a sensitizer | [7] |

| Carcinogenicity | Not likely to be carcinogenic to humans | [7] |

Experimental Protocols: Analysis of this compound-sodium in Environmental Samples

The following is a representative protocol for the determination of this compound-sodium and its metabolites in soil and water samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on methodologies described in the literature.[9][10][11][12][13]

1. Sample Preparation

-

Soil Samples:

-

Weigh a representative sample of air-dried and sieved soil into a centrifuge tube.

-

Add an extraction solvent (e.g., a mixture of acetonitrile and water).[9][11]

-

Vortex and sonicate the sample to ensure thorough extraction.

-

Centrifuge the sample and collect the supernatant.

-

The extract may be further cleaned up using solid-phase extraction (SPE) with a suitable sorbent like graphitized carbon black (GCB).[9][11]

-

-

Water Samples:

2. LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.[10]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often containing a modifier like formic acid or ammonium acetate) is employed.[11]

-

Injection Volume: A small volume (e.g., 5 µL) of the prepared sample extract is injected.[11]

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) is used, typically in negative ion mode for this compound-sodium and its acidic metabolites, and positive ion mode for other metabolites.[9][12][13]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity.[9][12][13] Specific precursor-to-product ion transitions are monitored for each analyte.

-

3. Quantification

-

A calibration curve is generated using standard solutions of this compound-sodium and its metabolites of known concentrations.

-

The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

-

Internal standards may be used to correct for matrix effects and variations in instrument response.

The workflow for the analytical determination of this compound-sodium is depicted below.

References

- 1. This compound-sodium (Ref: BAY MKH 6562) [sitem.herts.ac.uk]

- 2. This compound-sodium (Ref: BAY MKH 6562)-Pesticide database [wppdb.com]

- 3. smagrichem.com [smagrichem.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. This compound-sodium | C12H10F3N4NaO6S | CID 12056760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound sodium CAS#: 181274-17-9 [m.chemicalbook.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. assets.greenbook.net [assets.greenbook.net]

- 9. tandfonline.com [tandfonline.com]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

An In-depth Technical Guide to the Metabolic Pathway of Flucarbazone in Soil and Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium is a selective, post-emergence herbicide belonging to the sulfonylaminocarbonyltriazolinone chemical class. It is effective for the control of grass and some broadleaf weeds in cereal crops, primarily wheat.[1] The environmental fate and metabolic pathways of this compound in soil and plants are critical for understanding its efficacy, potential for carryover to subsequent crops, and overall environmental impact. This guide provides a detailed technical overview of the metabolic degradation of this compound in both soil and plant systems, supported by quantitative data, experimental protocols, and pathway visualizations.

Metabolic Pathway in Soil

The degradation of this compound in soil is a multifaceted process influenced by soil properties and microbial activity. The dissipation in soil is primarily driven by microbial processes.[1] Abiotic degradation through hydrolysis is generally slow under typical environmental pH conditions.

Primary Metabolic Transformations in Soil

The metabolism of this compound in soil involves several key reactions:

-

Cleavage of the Sulfonylurea Bridge: This is a major degradation step, leading to the formation of two primary metabolites: 2-(trifluoromethoxy)benzenesulfonamide and the triazolinone ring structure.

-

O-Demethylation: The methoxy group on the triazolinone ring can be demethylated to form O-desmethyl this compound.

-

Formation of Sulfonic Acid: The sulfonamide group can be transformed into a sulfonic acid moiety.

Major Soil Metabolites

The primary metabolites of this compound identified in soil are:

-

This compound Sulfonamide (2-(trifluoromethoxy)benzenesulfonamide): A major metabolite formed by the cleavage of the sulfonylurea bridge.[1]

-

This compound Sulfonic Acid: Another significant metabolite resulting from transformation of the sulfonamide group.[1]

-

O-desmethyl this compound: Formed through the demethylation of the parent molecule.[1]

-

N-methyltriazolinone (NMT): A further breakdown product of the triazolinone portion of the this compound molecule.[1]

The following diagram illustrates the proposed metabolic pathway of this compound in soil.

Metabolic Pathway in Plants

In susceptible and tolerant plants, this compound is also subject to metabolic degradation. The rate and pathway of metabolism can differ between plant species, which is a key factor in the herbicide's selectivity. In wheat, this compound is rapidly metabolized, contributing to its safety for this crop.

Primary Metabolic Transformations in Plants

The primary metabolic pathway in plants involves the cleavage of the sulfonylurea bridge, similar to the process in soil. However, subsequent conjugation reactions are more prominent in plants.

Major Plant Metabolites

The key metabolites of this compound identified in plants, particularly wheat, include:

-

2-(trifluoromethoxy)benzene sulfonamide: This is a major metabolite, consistent with the breakdown in soil.[2]

-

MKH 6562 sulfonamide lactate and MKH 6562 sulfonamide alanine: These are conjugates formed from the sulfonamide metabolite, representing a detoxification pathway in plants.[3]

Enhanced metabolism, often mediated by cytochrome P450 monooxygenases, is a mechanism of resistance to this compound in some weed species.[4]

The following diagram illustrates the proposed metabolic pathway of this compound in plants.

Quantitative Data Summary

The dissipation of this compound and the formation of its metabolites are influenced by environmental conditions and the biological matrix. The following tables summarize key quantitative data from various studies.

Table 1: Dissipation of this compound in Soil

| Soil Type | Organic Carbon (%) | Temperature (°C) | Moisture (% Field Capacity) | Half-life (days) | Reference |

| Various Canadian Soils | 1.1 - 4.3 | 25 | 85 | 6 - 110 | [5] |

| Field Study (Beijing) | Not specified | Field Conditions | Field Conditions | 8 | [2] |

| Field Study (Hefei) | Not specified | Field Conditions | Field Conditions | 14 | [2] |

| Aerobic Soil | Not specified | Laboratory | Not specified | 11 - 93 | [3] |

Table 2: Dissipation of this compound in Wheat Plants

| Location | Application Rate | Plant Matrix | Half-life (days) | Reference |

| Beijing | Recommended dosage | Whole plant | 1.5 | [2] |

| Hefei | Recommended dosage | Whole plant | 3 | [2] |

Table 3: Formation of Major Metabolites in Aerobic Soil (% of Applied Radioactivity)

| Metabolite | Maximum Occurrence (% AR) | Reference |

| This compound Sulfonamide | 41 - 84.7 | [1] |

| This compound Sulfonic Acid | 11 | [1] |

| O-desmethyl this compound | 15 | [1] |

| N-methyltriazolinone (NMT) | 14.4 | [1] |

Experimental Protocols

The analysis of this compound and its metabolites in soil and plant matrices is predominantly carried out using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Sample Preparation and Extraction

A generalized workflow for the extraction of this compound and its metabolites from soil and plant samples is outlined below.

Detailed Steps:

-

Sample Weighing: A representative sample of soil (e.g., 10 g) or homogenized plant material (e.g., 4 g) is weighed into a centrifuge tube.[2]

-

Extraction: An extraction solvent, typically a mixture of acetonitrile and water, is added to the sample. The mixture is then homogenized or shaken vigorously.[2]

-

Salting Out (for QuEChERS-based methods): Salts such as NaCl and MgSO₄ may be added to induce phase separation.

-

Centrifugation: The sample is centrifuged to separate the solid matrix from the liquid extract.[2]

-

Cleanup (Solid Phase Extraction - SPE): The supernatant is passed through an SPE cartridge (e.g., containing graphite carbon black) to remove interfering matrix components.[2]

-

Solvent Evaporation and Reconstitution: The cleaned extract may be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.[2]

-

Injection Volume: Typically 5-10 µL.[2]

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is used, often in both positive and negative ion modes to detect different analytes. This compound-sodium is typically analyzed in positive ion mode, while its sulfonamide metabolite is often analyzed in negative ion mode.[2]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte.

Table 4: Example LC-MS/MS Parameters

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | ESI+ | 397.1 | 196.1 | 164.1 |

| 2-(trifluoromethoxy)benzene sulfonamide | ESI- | 240.0 | 176.0 | 82.0 |

(Note: The specific m/z values may vary slightly depending on the instrument and conditions.)

Conclusion

The metabolic degradation of this compound is a complex process that differs between soil and plant environments. In soil, microbial activity is the primary driver of degradation, leading to the formation of this compound sulfonamide, sulfonic acid, O-desmethyl this compound, and N-methyltriazolinone. In plants, particularly wheat, rapid metabolism involving cleavage of the sulfonylurea bridge and subsequent conjugation reactions contributes to the herbicide's selectivity. Understanding these pathways and the factors that influence them is essential for the effective and environmentally responsible use of this compound in agriculture. The analytical methods outlined provide a robust framework for monitoring this compound and its metabolites in various matrices.

References

- 1. This compound-sodium | C12H10F3N4NaO6S | CID 12056760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. Investigation of resistance mechanisms to this compound-sodium in wild oat (Avena fatua L.) from China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Flucarbazone: A Technical Guide to its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucarbazone-sodium, a selective post-emergence herbicide, represents a significant advancement in the control of grassy and broadleaf weeds, particularly in cereal crops. Developed by Bayer CropScience under the developmental code BAY MKH 6562, it belongs to the sulfonylaminocarbonyltriazolinone chemical class.[1][2] Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1][3] This document provides a comprehensive technical overview of the discovery, developmental history, mode of action, synthesis, and key experimental findings related to this compound.

Discovery and Developmental History

This compound was introduced around the year 2000 by Bayer AG as a potent herbicide for the control of wild oats (Avena fatua), green foxtail (Setaria viridis), and other significant weeds in wheat production.[4][5] Its development was part of Bayer's ongoing research into sulfonylaminocarbonyltriazolinone chemistry, aiming to provide growers with effective and selective weed management solutions. While a precise discovery date is not publicly available, its development and commercialization in the late 1990s and early 2000s marked a key addition to the Group 2 herbicides. The timeline below highlights key milestones in its public documentation and registration:

-

Late 1990s: Extensive research and development on MKH 6562 (the developmental code for this compound) were conducted by Bayer's Crop Protection division.

-

1999: Bayer's annual report mentions the active ingredient flufenacet, a related herbicide, gaining ground, indicating active research in this area of chemistry.[5]

-

2000: this compound-sodium was first registered for use in the United States.

-

2005: Bayer's Annual Report details the activities of Bayer CropScience, the division responsible for herbicides like this compound.[6][7]

-

2008: this compound-sodium was registered in China, expanding its global reach.

-

Post-2000s: Numerous studies have been published elucidating its environmental fate, efficacy, and the mechanisms of weed resistance.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound's herbicidal activity is derived from its potent inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3] This pathway is vital for protein synthesis and overall plant growth and is absent in animals, contributing to the herbicide's low mammalian toxicity.

The inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts cell division and plant growth.[2] Susceptible weeds exhibit symptoms such as chlorosis, purplish discoloration of leaf veins, and a "bottlebrush" appearance of the roots, with complete plant death typically occurring within two to three weeks of application.[2][8]

Branched-Chain Amino Acid Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the branched-chain amino acid biosynthesis pathway in plants and the point of inhibition by this compound.

Caption: Branched-chain amino acid biosynthesis pathway and this compound's point of inhibition.

Chemical Synthesis

The commercial synthesis of this compound-sodium is a multi-step process. A concise 4-5 step synthesis has been described, beginning with the formation of the 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole core.[1] This is achieved through the cyclocondensation of methyl carbazate with dimethyl oxalate, followed by N-methylation. The key sulfonylurea bridge is then constructed, followed by ring closure and salt formation.[1]

General Synthesis Workflow

References

- 1. This compound-sodium (Ref: BAY MKH 6562) [sitem.herts.ac.uk]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The use of this compound-sodium to control wild oats (Avena spp.) in cultivated wheat fields of the Western Cape of South Africa | Semantic Scholar [semanticscholar.org]

- 5. annualreports.com [annualreports.com]

- 6. bayer.com [bayer.com]

- 7. annualreports.com [annualreports.com]

- 8. vikingcropproduction.com [vikingcropproduction.com]

Flucarbazone: A Technical Guide to its Inhibition of Branched-Chain Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucarbazone is a potent sulfonylaminocarbonyltriazolinone herbicide engineered to selectively control grass weeds in cereal crops. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs). This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its inhibitory action on ALS, the resultant impact on BCAA levels, and the downstream effects on cellular signaling pathways. This document synthesizes quantitative data, experimental protocols, and visual representations of the underlying biochemical processes to serve as a valuable resource for researchers in agrochemistry, plant physiology, and drug development.

Introduction

Branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—are essential amino acids vital for protein synthesis and various other physiological processes in plants. The biosynthesis of these amino acids is initiated by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This compound is a selective herbicide that targets and inhibits ALS, thereby disrupting BCAA synthesis and leading to plant death. Understanding the precise mechanism of this inhibition is crucial for developing new herbicides and for managing the emergence of herbicide-resistant weeds.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound belongs to the sulfonylaminocarbonyltriazolinone class of herbicides, which are known inhibitors of ALS. ALS catalyzes the first committed step in the biosynthesis of valine, leucine, and isoleucine. This compound binds to a regulatory site on the ALS enzyme, leading to a conformational change that inactivates its catalytic function. This non-competitive inhibition prevents the synthesis of α-acetolactate and α-aceto-α-hydroxybutyrate, the precursors to the BCAAs.

Quantitative Inhibition Data

The inhibitory potency of this compound against ALS is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Studies have shown a significant difference in the IC50 values between this compound-susceptible and -resistant plant populations, highlighting the molecular basis of resistance.

| Plant Population | Herbicide | IC50 (μM) | Fold Resistance |

| Susceptible (Bromus japonicus) | This compound-sodium | 1.9 | - |

| Resistant (Bromus japonicus) | This compound-sodium | 130 | ~68 |

Note: The original source reported a 130-fold resistance with an IC50 of 1.3 x 10-2 μM for the resistant population, which appears to be a typographical error. The value of 130 µM is a more likely intended value that aligns with the reported fold resistance.

Impact on Branched-Chain Amino Acid Levels

| Amino Acid Pool | Effect of ALS Inhibitor Treatment |

| Total Free Amino Acids | Increase |

| Valine | Decrease |

| Leucine | Decrease |

| Isoleucine | Decrease |

Downstream Signaling Pathways: The mTORC1 Connection

The depletion of BCAAs, particularly leucine, has significant downstream consequences on cellular signaling. One of the key pathways affected is the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. In plants and other eukaryotes, the TOR kinase is a central regulator of growth, proliferation, and metabolism. The availability of amino acids, especially leucine, is a critical input for the activation of the TORC1 pathway.

When BCAA levels are sufficient, they promote the activation of mTORC1, which in turn stimulates protein synthesis and cell growth while inhibiting autophagy. Conversely, the depletion of BCAAs following this compound treatment leads to the inactivation of mTORC1. This results in the inhibition of protein synthesis and the induction of autophagy, contributing to the overall phytotoxic effects of the herbicide.

Caption: this compound's inhibition of ALS leads to BCAA depletion and mTORC1 inactivation.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol outlines the steps for measuring the in vitro activity of ALS and its inhibition by this compound. The assay is based on the colorimetric detection of acetoin, which is formed by the acid-catalyzed decarboxylation of α-acetolactate, the product of the ALS-catalyzed reaction.

A. Enzyme Extraction and Purification:

-

Harvest fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in an extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM MgCl2, 10% (v/v) glycerol, and 1 mM DTT).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

(Optional) Further purify the enzyme using ammonium sulfate precipitation and/or column chromatography (e.g., anion exchange, size exclusion).

B. ALS Activity Assay:

-

Prepare a reaction mixture containing:

-

Enzyme extract

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

-

Substrate (e.g., 100 mM sodium pyruvate)

-

Cofactors (e.g., 1 mM MgCl2, 0.1 mM thiamine pyrophosphate, 10 µM FAD)

-

Varying concentrations of this compound-sodium or a control solvent.

-

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 6 N H2SO4).

-

Incubate at a higher temperature (e.g., 60°C) for 15 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.

-

Add creatine and α-naphthol solutions to develop a colored complex with acetoin.

-

Incubate at room temperature for 15-30 minutes for color development.

-

Measure the absorbance at 525 nm using a spectrophotometer or microplate reader.

-

Calculate the enzyme activity based on a standard curve prepared with known concentrations of acetoin.

Caption: Workflow for the in vitro ALS activity assay.

Metabolomic Analysis of BCAA Levels

This protocol describes a general workflow for the quantitative analysis of BCAA levels in plant tissues following this compound treatment.

A. Sample Preparation:

-

Treat plants with this compound at various concentrations and time points.

-

Harvest plant tissues and immediately quench metabolism by freezing in liquid nitrogen.

-

Lyophilize the frozen tissue to remove water.

-

Extract metabolites using a suitable solvent system (e.g., 80% methanol).

-

Centrifuge the extract to remove debris.

-

Collect the supernatant for analysis.

B. LC-MS/MS Analysis:

-

Analyze the metabolite extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Separate the amino acids using a suitable chromatography column (e.g., a reversed-phase C18 column).

-

Detect and quantify the individual BCAAs (valine, leucine, isoleucine) using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Use stable isotope-labeled internal standards for accurate quantification.

C. Data Analysis:

-

Process the raw LC-MS/MS data to obtain peak areas for each BCAA.

-

Normalize the peak areas to the internal standards and the sample weight.

-

Perform statistical analysis to determine significant changes in BCAA levels between control and this compound-treated samples.

Caption: Experimental workflow for metabolomic analysis of BCAA levels.

Conclusion

This compound's efficacy as a herbicide is rooted in its specific and potent inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids. This targeted mode of action leads to a cascade of events, including the depletion of BCAAs, the disruption of critical cellular signaling pathways such as mTORC1, and ultimately, plant death. The detailed methodologies and data presented in this guide provide a robust framework for researchers to further investigate the intricate molecular interactions of this compound and to explore novel strategies for weed management and drug development.

Physical and chemical properties of Flucarbazone

An In-depth Technical Guide to the Physical and Chemical Properties of Flucarbazone

Introduction

This compound, often used in its sodium salt form (this compound-sodium), is a selective, post-emergence herbicide.[1][2][3] It belongs to the sulfonylaminocarbonyl-triazolinone class of herbicides and is primarily utilized for the control of grass and some broadleaf weeds in cereal crops like wheat.[4] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[5] This guide provides a detailed overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental methodologies, and logical diagrams to facilitate a comprehensive understanding.

Chemical Identity and Structure

This compound is the active acid form, while this compound-sodium is the salt commonly used in commercial formulations.[6][7] In environmental conditions with moisture, this compound-sodium readily dissociates to the this compound anion.[6][7]

Caption: Chemical structure of this compound-sodium.

Core Physical and Chemical Properties

The physical and chemical characteristics of a compound are fundamental to understanding its environmental fate, bioavailability, and toxicological profile. The properties of this compound and its sodium salt are summarized below.

| Property | Value | Source |

| IUPAC Name | sodium;(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide | PubChem[6] |

| CAS Number | 181274-17-9 (this compound-sodium) | Merck Index[8] |

| Molecular Formula | C12H10F3N4NaO6S | PubChem[6] |

| Molecular Weight | 418.28 g/mol | PubChem[6] |

| Physical State | Colorless, odorless crystalline powder | Merck Index[8] |

| Melting Point | 200 °C (decomposes) | Merck Index, AERU[1][3][8] |

| Vapor Pressure | 1.0 x 10⁻⁶ mPa (20 °C) <1 x 10⁻⁹ Pa (20°C) | AERU, Merck Index[1][3][8] |

| Density | 1.59 g/cm³ | Merck Index[8] |

| Dissociation Constant (pKa) | 1.9 (25 °C) | AERU, PubChem[1][3][6] |

Solubility Data

Solubility is a critical parameter that influences a herbicide's mobility in soil and its potential to leach into groundwater. This compound-sodium is highly soluble in water.[1][2][3]

| Solvent | Temperature | Solubility | Source |

| Water (pH 4-9) | 20 °C | 44 g/L | Merck Index[8] |

| Dimethylsulfoxide | 20 °C | 250 g/L | ChemicalBook[9] |

| Poly(ethylene glycol) | 20 °C | >250 g/L | ChemicalBook[9] |

Partition and Adsorption Coefficients

The octanol-water partition coefficient (Log P or Log Kow) is an indicator of a substance's lipophilicity and potential for bioaccumulation. The soil organic carbon-water partitioning coefficient (Koc) predicts its mobility in soil.

| Parameter | pH | Value | Interpretation | Source |

| Log P (n-octanol/water) | 4 | -0.89 | Low bioaccumulation potential | Merck Index[8] |

| Log P (n-octanol/water) | 7 | -1.84 / -1.85 | Low bioaccumulation potential | AERU, Merck Index[2][8] |

| Log P (n-octanol/water) | 9 | -1.89 | Low bioaccumulation potential | Merck Index[8] |

| Soil Adsorption Coefficient (Koc) (estimated) | - | 36 | Very high mobility in soil | PubChem[6] |

Stability and Degradation

Understanding the stability of this compound under various environmental conditions is key to predicting its persistence.

| Parameter | Condition | Result | Source |

| Aqueous Hydrolysis | pH 4, 7, and 9 (20 °C) | Stable | AERU, PubChem[1][6] |

| Aerobic Biodegradation (Soil) | - | Half-life of 64 to 76 days | PubChem[6] |

| Anaerobic Biodegradation (Water) | - | Half-life of 66 to 104 days | PubChem[6] |

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method.[10]

-

Principle: To determine the saturation mass concentration of a substance in water at a given temperature.[11][12]

-

Flask Method (for solubilities > 10⁻² g/L):

-

An excess amount of the test substance is added to water.

-

The mixture is agitated at a temperature slightly above the test temperature to achieve equilibrium.

-

The mixture is then cooled and maintained at the test temperature (e.g., 20 °C) under continued agitation until saturation is achieved.[13]

-

The solution is centrifuged or filtered, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC).[12]

-

-

Column Elution Method (for solubilities < 10⁻² g/L):

-

A column is packed with an inert support material coated with an excess of the test substance.[12]

-

Water is passed through the column at a slow, constant rate.

-

The concentration of the substance in the eluate is monitored over time.

-

Water solubility is determined from the plateau concentration when the eluate becomes saturated.[13]

-

Hydrolysis as a Function of pH (OECD Guideline 111)

This test assesses the abiotic degradation of a chemical in water at environmentally relevant pH values.

-

Principle: To measure the rate of hydrolytic transformation of a substance in sterile aqueous buffer solutions at controlled temperatures in the dark.[14][15][16]

-

Methodology:

-

Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[17][18]

-

The test substance is added to each buffer solution at a concentration not exceeding 0.01 M or half its water solubility.[15][17]

-

The solutions are incubated in the dark at a constant temperature (e.g., 50 °C for a preliminary test, or lower for longer-term studies).[15][17]

-

Samples are taken at appropriate time intervals and analyzed for the concentration of the parent substance and any significant hydrolysis products.[18]

-

The rate of hydrolysis and the half-life (DT₅₀) are calculated. For this compound, the substance is found to be stable under these conditions.[1][6]

-

Caption: Workflow for determining hydrolysis as a function of pH.

Partition Coefficient (n-octanol/water) by HPLC Method (OECD Guideline 117)

The HPLC method is a reliable and efficient alternative to the traditional shake-flask method for determining the partition coefficient (Log P).

-

Principle: The method is based on the correlation between a substance's retention time on a reverse-phase HPLC column and its n-octanol/water partition coefficient. Lipophilic substances are retained longer than hydrophilic ones.[19][20]

-

Methodology:

-

Calibration: A series of reference compounds with known Log P values are injected into the HPLC system to create a calibration curve of log retention time versus Log P.

-

Sample Analysis: The test substance (this compound) is dissolved in the mobile phase and injected into the HPLC system under the same isocratic conditions used for calibration.[20]

-

Determination: The retention time of this compound is measured (in duplicate).[20]

-

Calculation: The Log P of this compound is determined by interpolating its retention time on the calibration graph.[20] This method is suitable for compounds with Log P values in the range of 0 to 6.[21][22]

-

Environmental Fate and Behavior

The physicochemical properties of this compound dictate its behavior in the environment.

-

Soil Mobility: With a very low pKa of 1.9, this compound exists almost entirely as an anion in typical environmental pH ranges.[6] Anionic compounds generally exhibit low adsorption to soil organic carbon and clay, leading to very high mobility.[6] This is consistent with its low estimated Koc value of 36.[6]

-

Volatilization: Due to its low vapor pressure and its existence as a non-volatile anion in soil and water, volatilization is not an important environmental fate process.[6]

-

Bioaccumulation: The Log P values for this compound are negative across different pH levels, indicating it is hydrophilic. This suggests a low potential for bioconcentration in aquatic organisms.[6]

References

- 1. This compound-sodium (Ref: BAY MKH 6562) [sitem.herts.ac.uk]

- 2. This compound [sitem.herts.ac.uk]

- 3. This compound-sodium (Ref: BAY MKH 6562)-Pesticide database [wppdb.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H11F3N4O6S | CID 3081367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound-sodium | C12H10F3N4NaO6S | CID 12056760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 8. This compound [drugfuture.com]

- 9. This compound sodium CAS#: 181274-17-9 [m.chemicalbook.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

- 13. OECD 105 - Phytosafe [phytosafe.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 18. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 19. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 20. oecd.org [oecd.org]

- 21. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 22. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

An In-depth Technical Guide to the Translocation and Absorption of Flucarbazone in Root and Foliage Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, translocation, and metabolism of flucarbazone-sodium in plants. It is designed to offer researchers and scientists a detailed understanding of the experimental protocols and key quantitative data related to the behavior of this herbicide within plant systems.

Executive Summary

This compound-sodium is a selective, post-emergence herbicide used for the control of grass and some broadleaf weeds in cereal crops.[1] Its efficacy is fundamentally linked to its absorption by the plant, translocation to its site of action, and the rate at which the plant can metabolize it into non-toxic compounds. This guide synthesizes findings from key research to provide a detailed examination of these processes in both root and foliage systems. This compound is absorbed through both the leaves and roots and is translocated within the plant to its growing points.[1][2] The primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the absorption, translocation, and metabolism of this compound-sodium in various grass species. The data is primarily derived from studies utilizing 14C-radiolabeled this compound-sodium.

Table 2.1: Foliar Absorption of 14C-Flucarbazone-Sodium

| Plant Species | Time After Treatment (DAT) | Absorption (% of Applied) | Source |

| Bermudagrass | 1 | ~40% | [3] |

| Kentucky Bluegrass | 1 | ~40% | [3] |

| Perennial Ryegrass | 1 | ~40% | [3] |

Note: Foliar absorption of 14C-flucarbazone–sodium was reported to be similar among the three species in the initial stages.[3]

Table 2.2: Translocation of Foliar-Absorbed 14C-Flucarbazone-Sodium

| Plant Species | Destination | 14C Distribution (% of Absorbed) | Source |

| Bermudagrass | Non-treated shoots | ~25% more than other species | [3] |

| Kentucky Bluegrass | Non-treated shoots | Lower than Bermudagrass | [3] |

| Perennial Ryegrass | Non-treated shoots | Lower than Bermudagrass | [3] |

Table 2.3: Translocation of Root-Absorbed 14C-Flucarbazone-Sodium

| Plant Species | Destination | 14C Distribution (% of Absorbed) | Source |

| Bermudagrass | Shoots | 84% (average across all species) | [3] |

| Kentucky Bluegrass | Shoots | 84% (average across all species) | [3] |

| Perennial Ryegrass | Shoots | 84% (average across all species) | [3] |

Table 2.4: Metabolism of 14C-Flucarbazone-Sodium

| Plant Species | Time After Treatment (DAT) | Metabolism (% of Absorbed 14C) | Number of Metabolites (at 7 DAT) | Source |

| Bermudagrass | 1 | 100% | 4 | [3] |

| Kentucky Bluegrass | 1 | 74% | 4 | [3] |

| Perennial Ryegrass | 1 | 44% | 2 | [3] |

| 3 | 58% | [3] | ||

| 7 | 65% | [3] |

Note: The differential metabolism of this compound-sodium is suggested to be the basis for its selectivity in controlling perennial ryegrass in bermudagrass and Kentucky bluegrass.[3]

Experimental Protocols

The following sections detail the methodologies for conducting absorption, translocation, and metabolism studies of this compound-sodium in plants. These protocols are synthesized from established methods for herbicide research.

Foliar Absorption and Translocation Study

This protocol outlines the steps to quantify the uptake and movement of this compound-sodium following direct application to leaf surfaces.

3.1.1 Plant Material and Growth Conditions

-

Plant Culture: Grow plants in a greenhouse or controlled environment chamber. For grasses, cultivate until they reach the three to five tiller stage.

-

Environmental Conditions: Maintain consistent and appropriate temperature, humidity, and photoperiod for the plant species under investigation.

-

Acclimatization: Allow plants to acclimate to the experimental conditions for at least 24 hours before treatment.

3.1.2 Preparation of Treatment Solution

-

Non-radiolabeled Solution: Prepare a solution of commercially formulated this compound-sodium at the desired concentration, mimicking a field application rate (e.g., 30 g ai ha⁻¹).

-

Radiolabeled Solution: Prepare a separate treatment solution containing 14C-flucarbazone-sodium. The specific activity should be sufficient for accurate detection (a minimum of 170 Bq per plant is recommended for absorption-only studies).

-

Adjuvants: Include any relevant adjuvants in both the non-radiolabeled and radiolabeled solutions to reflect typical application scenarios.

3.1.3 Herbicide Application

-

Overspray: To simulate field conditions, spray the plants with the non-radiolabeled this compound-sodium solution, ensuring the leaf designated for radiolabeled application is covered to prevent contact.

-

Radiolabeled Application: Using a microsyringe, apply a known volume and radioactivity (e.g., in 1 µL droplets) of the 14C-flucarbazone-sodium solution to a specific area of a fully expanded leaf.

3.1.4 Harvesting and Sample Processing

-

Harvesting: Harvest plants at predetermined time intervals after treatment (e.g., 1, 3, 7 days).

-

Washing: To remove unabsorbed herbicide, wash the treated leaf with a 20% methanol solution.

-

Sectioning: Divide the plant into the treated leaf, non-treated shoots, and roots.

-

Drying: Oven-dry the sectioned plant parts at a constant temperature (e.g., 60°C).

3.1.5 Quantification of 14C

-

Oxidation: Combust the dried plant samples in a biological oxidizer. This process converts the 14C in the plant tissue to 14CO₂.

-

Scintillation Counting: Trap the 14CO₂ in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculations:

-

Percent Absorption: (Total radioactivity in the plant) / (Total radioactivity applied) x 100.

-

Percent Translocation: (Radioactivity in a specific plant part) / (Total radioactivity in the plant) x 100.

-

References

Flucarbazone: An In-depth Technical Guide to a Triazolone Group Selective Herbicide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flucarbazone, typically used as its sodium salt, is a post-emergence selective herbicide belonging to the triazolone chemical class. It is highly effective for the control of key grass weeds, particularly wild oat (Avena fatua), green foxtail (Setaria viridis), and various Bromus species, as well as some broadleaf weeds in cereal crops like spring wheat, durum wheat, and winter wheat.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis pathway of branched-chain amino acids in plants.[1][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of key pathways and workflows.

Chemical and Physical Properties

This compound is an N-sulfonylurea and a member of the triazole family of compounds.[4] It is most commonly formulated and applied as this compound-sodium.[1]

| Property | Value | Source(s) |

| IUPAC Name | sodium (3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide | [5] |

| CAS Number | 181274-17-9 (for sodium salt) | [1] |

| Molecular Formula | C₁₂H₁₀F₃N₄NaO₆S | [5] |

| Molecular Weight | 418.28 g/mol | [5] |

| Physical State | Colourless crystalline powder | [1] |

| Water Solubility | 44 g/L (pH 7, 20°C) | [4] |

| Mode of Action | Acetolactate Synthase (ALS) Inhibitor | [1] |

| Herbicide Group | WSSA Group 2; HRAC Group B | [1] |

Mechanism of Action

This compound's herbicidal activity stems from its potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are fundamental building blocks for protein synthesis and overall plant growth.[4] As this metabolic pathway is absent in animals, ALS inhibitors exhibit low mammalian toxicity.[6]

Upon application, this compound is absorbed through both the foliage and roots of the target weeds and is translocated within the plant.[3] By binding to the ALS enzyme, it blocks the synthesis of BCAAs, leading to a cessation of cell division and plant growth. Susceptible weeds stop growing soon after application, with visible symptoms such as chlorosis and necrosis appearing one to two weeks later.[7]

Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The diagram below illustrates the initial steps of the BCAA synthesis pathway in plants, highlighting the critical role of Acetolactate Synthase (ALS) and the point of inhibition by this compound.

Quantitative Data Presentation

Weed Control Spectrum

This compound provides effective post-emergence control of several economically important grass and broadleaf weeds in cereal crops. Efficacy is dependent on the application rate, weed species, and the growth stage of the weed at the time of application.

| Target Weed | Scientific Name | Growth Stage for Control | Application Rate (g a.i./ha) |

| Grasses | |||

| Wild Oat | Avena fatua | Up to 4-leaf, 2 tillers | 21.5 - 28.5 |

| Green Foxtail | Setaria viridis | Up to 4-leaf, 2 tillers | 14.2 - 21.5 |

| Japanese Brome | Bromus japonicus | N/A | N/A |

| Volunteer Tame Oat | Avena sativa | Up to 4-leaf, 2 tillers | 28.5 |

| Broadleaves | |||

| Redroot Pigweed | Amaranthus retroflexus | 2 to 6 leaf | 28.5 |

| Wild Mustard | Brassica kaber | 2 to 6 leaf | N/A |

| Shepherd's Purse | Capsella bursa-pastoris | 2 to 6 leaf | 28.5 |

| Data derived from product labels for formulations containing 70% this compound-sodium, where rates are given as g of product/ha. Rates converted to g active ingredient/ha (a.i./ha) for standardization. A rate of 43 g/ha of product (30.1 g a.i./ha) is recommended for heavy wild oat infestations.[7] |

Crop Tolerance

This compound demonstrates good selectivity in specific cereal crops. However, crop response can vary by variety and application rate. The following table summarizes visual injury data from a study on hard red spring wheat (HRSW) and barley varieties 7 days after treatment (DAT).

| Crop Variety | Herbicide Treatment (g a.i./ha) | Visual Injury (%) - 7 DAT |

| HRSW - 'Alsen' | This compound (2X Rate) | 13 |

| HRSW - 'HJ98' | This compound (2X Rate) | 13 |

| HRSW - 'Oklee' | This compound (2X Rate) | 13 |

| HRSW - 'Granite' | This compound (2X Rate) | 0 |

| Barley - 'Lacey' | This compound (1X & 2X Rates) | Significant Injury |

| Barley - 'Robust' | This compound (1X & 2X Rates) | Significant Injury |

| Data adapted from Durgan et al., 2005. The 2X rate of this compound caused significant injury in most HRSW varieties tested, though this decreased over time and did not always impact yield. This compound is not labeled for use in barley, which showed significant phytotoxicity.[8] |

Herbicide Resistance and Enzyme Inhibition

Resistance to ALS inhibitors can occur through target-site mutations or enhanced metabolism. The tables below show the difference in response between resistant (R) and susceptible (S) biotypes of Avena fatua and Bromus japonicus at both the whole-plant and enzyme levels.

Table 4.3.1: Whole-Plant Dose Response (GR₅₀)

| Weed Species | Biotype | GR₅₀ (g a.i./ha) | Resistance Index (RI) |

|---|---|---|---|

| Avena fatua | Susceptible (S) | 8.18 | 5.9 |

| Avena fatua | Resistant (R) | 47.91 | |

| Bromus japonicus | Susceptible (S) | 14.5 | 131 |

| Bromus japonicus | Resistant (R) | 1900.3 |

GR₅₀: Herbicide rate causing a 50% reduction in plant growth. RI = GR₅₀(R) / GR₅₀(S). Data from[9] and[5].

Table 4.3.2: In Vitro ALS Enzyme Inhibition (I₅₀)

| Weed Species | Biotype | I₅₀ (μM) | Resistance Index (RI) |

|---|---|---|---|

| Bromus japonicus | Susceptible (S) | 0.019 | ~130 |

| Bromus japonicus | Resistant (R) | 2.5 |

I₅₀: Herbicide concentration required to inhibit 50% of ALS enzyme activity. RI = I₅₀(R) / I₅₀(S). Data from[5].

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of herbicide performance and mechanism of action.

Protocol 1: In Vitro ALS Enzyme Inhibition Assay

This protocol describes a spectrophotometric method to determine the concentration of this compound required to inhibit 50% of ALS activity (I₅₀). The assay measures the formation of acetoin, a product of the acid-catalyzed decarboxylation of acetolactate, the enzymatic product of ALS.

5.1.1 Enzyme Extraction

-

Harvest 1-2 g of fresh, young leaf tissue from plants at the 2-4 leaf stage.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Add 5-10 mL of ice-cold Extraction Buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 1 mM sodium pyruvate, 10 mM MgCl₂, 10% v/v glycerol, 1 mM DTT, and 5% w/v PVPP).

-

Homogenize the mixture and then centrifuge at ~20,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

5.1.2 ALS Activity Assay

-

Prepare a series of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100, 1000 µM) in the assay buffer.

-

In microcentrifuge tubes, combine:

-

50 µL Assay Buffer (100 mM potassium phosphate pH 7.0, 20 mM MgCl₂, 2 mM Thiamine Pyrophosphate-TPP, 20 µM FAD).

-

10 µL of the appropriate this compound dilution (or buffer for control).

-

20 µL of the enzyme extract.

-

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of 200 mM sodium pyruvate (final concentration 100 mM).

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 25 µL of 6N H₂SO₄. This also initiates the decarboxylation of acetolactate to acetoin. Incubate at 60°C for 15 minutes.

-

For color development, add 125 µL of 0.5% (w/v) creatine, followed by 125 µL of 5% (w/v) α-naphthol (freshly prepared in 2.5 N NaOH).

-

Incubate at 60°C for 15 minutes.

-

Centrifuge the tubes to pellet any precipitate and transfer the supernatant to a 96-well microplate.

-

Measure the absorbance at 525 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (0 µM). Plot the inhibition percentage against the log of the herbicide concentration and use a non-linear regression model (log-logistic dose-response curve) to determine the I₅₀ value.

References

- 1. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. WO2019147688A1 - this compound sodium hemihydrate method and composition - Google Patents [patents.google.com]

- 4. smagrichem.com [smagrichem.com]

- 5. This compound-sodium | C12H10F3N4NaO6S | CID 12056760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fs1.agrian.com [fs1.agrian.com]

- 7. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]

- 8. This compound-sodium | [engebiotech.com]

- 9. Investigation of resistance mechanisms to this compound-sodium in wild oat (Avena fatua L.) from China - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Analytical Methods for Detecting Flucarbazone Residues in Soil

Introduction

Flucarbazone-sodium is a sulfonylurea herbicide used for the post-emergence control of grass weeds in cereal crops.[1] Due to its potential to persist in soil and leach into groundwater, sensitive and reliable analytical methods are crucial for monitoring its residues in the environment.[1] These application notes provide detailed protocols for the determination of this compound and its primary metabolite, 2-(trifluoromethoxy) benzene sulfonamide, in soil matrices. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for residue analysis.[2][3] The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is highlighted as an efficient extraction and cleanup procedure.[4][5][6]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods for this compound and its metabolite in soil.

Table 1: Method Performance for this compound-sodium in Soil

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.003 µg/g | [7] |

| Limit of Quantification (LOQ) | 0.5 ppb (0.0005 µg/g) | [8][9] |

| Average Recovery | 87.0% - 99.6% | [2][3] |

| Relative Standard Deviation (RSD) | 1.5% - 8.7% | [3] |

Table 2: Method Performance for 2-(trifluoromethoxy) benzene sulfonamide (Metabolite) in Soil

| Parameter | Value | Reference |

| Limit of Detection (LOD) | Not Specified | |

| Limit of Quantification (LOQ) | Not Specified | |

| Average Recovery | 83.2% - 102.8% | [2][3] |

| Relative Standard Deviation (RSD) | 1.5% - 8.7% | [3] |

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and LC-MS/MS Analysis

This protocol is based on the widely adopted QuEChERS methodology, which simplifies the extraction and cleanup process for pesticide residue analysis in complex matrices like soil.[4][5][6]

1. Sample Preparation and Extraction

-

Weigh 10 g of a representative soil sample into a 50 mL centrifuge tube.[4][8]

-

Add 10 mL of acetonitrile to the tube.[4]

-

Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the analytes.[10]

-

Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). The salts induce phase separation and aid in the removal of water.

-

Immediately shake the tube for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge the tube at ≥ 5000 rcf for 5 minutes.[4]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL micro-centrifuge tube containing d-SPE sorbents. For this compound analysis, a combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) is effective for removing interferences.[2][3] A typical composition is 150 mg MgSO₄, 50 mg PSA, and 50 mg GCB.

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥ 5000 rcf for 2 minutes.[4]

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Analysis

-

LC System: Agilent 1200 series or equivalent

-

Column: ZORBAX SB-C18, 50 mm x 2.1 mm, 1.8 µm[10]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 30% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min[10]

-

Injection Volume: 5 µL[2]

-

MS System: Agilent 6410 Triple Quadrupole LC/MS or equivalent[10]

-

Ionization Mode: Electrospray Ionization (ESI), Positive for this compound, Negative for the metabolite.[2]

-

MRM Transitions:

-

This compound-sodium: Precursor Ion [M+H]⁺, specific product ions should be determined by direct infusion.

-

2-(trifluoromethoxy) benzene sulfonamide: Precursor Ion [M-H]⁻, specific product ions should be determined by direct infusion.

-

Visualizations

References

- 1. This compound-sodium (Ref: BAY MKH 6562) [sitem.herts.ac.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. unitedchem.com [unitedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. tandfonline.com [tandfonline.com]

Application Note: A Robust LC-MS/MS Method for the Quantification of Flucarbazone and its Metabolite in Environmental Matrices

Abstract

This application note describes a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the herbicide Flucarbazone-sodium and its primary metabolite, 2-(trifluoromethoxy) benzene sulfonamide. The described protocol is applicable to various environmental matrices, including soil, water, and wheat samples. The method utilizes a straightforward extraction and cleanup procedure, followed by analysis using a triple quadrupole mass spectrometer, demonstrating excellent accuracy, precision, and linearity. This protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound-sodium is a selective herbicide used for the control of grass weeds in wheat crops.[1] Due to its potential for environmental persistence and off-site transport, monitoring its residues and those of its metabolites in soil, water, and crops is crucial for assessing environmental impact and ensuring food safety. The primary degradation pathway of this compound-sodium involves the cleavage of the sulfonylurea bridge, leading to the formation of 2-(trifluoromethoxy) benzene sulfonamide.[2] LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for the trace-level quantification of these compounds in complex matrices.[3][4] This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of this compound and its key metabolite.

Experimental Protocols

Sample Preparation

a. Soil Samples

-

Collect representative soil samples from the desired depth.[5]

-

Air-dry the soil samples at room temperature (25-35°C) until they are friable.[6]

-

Grind the dried soil samples to a fine powder using a mortar and pestle and sieve to ensure homogeneity.[6]

-

Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.[2]

-

Add 20 mL of an acetonitrile/water (v/v) mixture.[3]

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes.[2]

-

Add 4 g of sodium chloride (NaCl), vortex for 1 minute, and centrifuge at 3800 rpm for 5 minutes.[2]

-

Transfer the supernatant to a new tube for cleanup.[2]

b. Water Samples

-

Collect 50 mL of the water sample.

-

Add an internal standard solution to the sample.[7]

-

Acidify the sample with 1 mL of 1 N hydrochloric acid.[7]

-

Condition a C18 solid-phase extraction (SPE) cartridge (e.g., 2g, 12 cc) by rinsing with 10 mL of methanol followed by 10-15 mL of HPLC-grade water.[7]

-

Pass the water sample through the conditioned SPE cartridge at a flow rate of 20-30 mL/min.[7]

-

Wash the cartridge with 10 mL of HPLC-grade water and dry under vacuum for 1-2 minutes.[7]

-

Elute the analytes with 10 mL of methanol:5% ammonium hydroxide (9:1, v/v).[7]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[7]

-

Reconstitute the residue in 1 mL of the initial mobile phase.[7]

c. Wheat Plant, Straw, and Grain Samples

-

Grind the samples into a fine powder using a vegetation disintegrator.[3]

-

Weigh an appropriate amount of the homogenized sample (e.g., 4 g for wheat plant and grain, 2 g for straw) into a 50 mL centrifuge tube.[2]

-

Follow the extraction procedure described for soil samples (steps 5-8).[2]

d. Sample Cleanup (for Soil and Wheat Extracts)

-

To the supernatant obtained from the extraction step, add a suitable amount of graphite carbon black (GCB) for cleanup.[2][3]

-

Vortex the mixture and centrifuge at 10,000 rpm.[2]

-

Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[2]

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

a. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2 mm, 5 µm)[7] |

| Mobile Phase A | Water with 0.1% formic acid[3] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[3] |

| Gradient | Optimized for analyte separation (specifics may vary by instrument) |

| Flow Rate | 0.3 mL/min[7] |

| Injection Volume | 5 µL[3] |

| Column Oven Temp. | 35°C[7] |

b. Mass Spectrometry Conditions

| Parameter | Condition |